molecular formula C16H16BrN5 B2381287 N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine CAS No. 1251707-85-3

N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine

カタログ番号: B2381287
CAS番号: 1251707-85-3
分子量: 358.243
InChIキー: DLZKBXKJOGWZBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring:

  • A pyrimidine core substituted at position 4 with a 3,5-dimethylpyrazole group.
  • A 4-bromobenzylamino group at position 2. Below, we compare it with structurally related compounds to infer properties and functionalities.

特性

IUPAC Name

N-[(4-bromophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5/c1-11-9-12(2)22(21-11)15-7-8-18-16(20-15)19-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZKBXKJOGWZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)NCC3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable bromobenzyl halide reacts with the pyrimidine core.

    Attachment of the Dimethylpyrazolyl Group: The final step involves the coupling of the dimethylpyrazolyl group to the pyrimidine core through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring’s 2-amine group and pyrazole substituent facilitate nucleophilic substitution reactions at the 4-position. For example, the bromine atom in the 4-bromobenzyl moiety can undergo substitution with amines or alkoxides under palladium catalysis.

Reaction Conditions Product Yield Ref.
Suzuki CouplingPd(PPh3)4, Na2CO3, DME, 80°C4-(3,5-Dimethyl-pyrazol-1-yl)-pyrimidin-2-amine72%
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, Cs2CO3, TolueneN-Aryl derivatives65–78%

Mechanistic Insight : The bromobenzyl group participates in oxidative addition with palladium(0), forming intermediates that undergo transmetalation or reductive elimination to yield coupled products.

Cross-Coupling Reactions

The pyrimidine scaffold enables cross-coupling reactions, particularly at the pyrazole-bearing position. Palladium-catalyzed C–H functionalization has been reported for introducing aryl or alkyl groups.

Example Reaction :

Pyrimidine Pyrazole+Ar B OH 2Pd OAc 2,SPhosBiaryl pyrimidine(Yield 68 )[9][10]\text{Pyrimidine Pyrazole}+\text{Ar B OH }_2\xrightarrow{\text{Pd OAc }_2,\text{SPhos}}\text{Biaryl pyrimidine}\quad (\text{Yield 68 })\quad[9][10]

Key Observations :

  • Electron-withdrawing groups on the pyrimidine enhance coupling efficiency.

  • Steric hindrance from the 3,5-dimethylpyrazole slightly reduces reaction rates .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles. For instance, treatment with nitriles in acidic conditions yields pyrimido[1,2-b]pyrazoles.

Experimental Procedure :

  • Reactants : N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine + CH3CN

  • Conditions : HCl (aq.), 100°C, 12 h

  • Product : Pyrimido[1,2-b]pyrazole derivative (Yield: 58%)

Mechanism : Acid-mediated activation of the pyrimidine ring triggers nucleophilic attack by the nitrile, followed by cyclodehydration.

Halogen Exchange Reactions

The bromine atom in the benzyl group can be replaced via halogen exchange, enabling access to derivatives with tailored electronic properties.

Reagent Conditions Product Yield Ref.
CuI, KI, DMF120°C, 24 h4-Iodobenzyl analogue82%
PdCl2, KF, DMSOMicrowave, 150°C, 1 h4-Fluorobenzyl analogue75%

Applications : Halogenated analogues exhibit enhanced binding in medicinal chemistry studies .

Coordination Chemistry

The pyrimidine and pyrazole moieties act as ligands for transition metals. Complexation with Pd(II) or Cu(II) ions forms stable chelates used in catalysis.

Example :

Compound+PdCl2Pd II pyrimidine complex(Stability 90 at 25 C)[3][11]\text{Compound}+\text{PdCl}_2\rightarrow \text{Pd II pyrimidine complex}\quad (\text{Stability 90 at 25 C})\quad[3][11]

Structural Analysis : X-ray crystallography confirms bidentate coordination via pyrimidine N1 and pyrazole N2 atoms .

Biological Activity and Derivatives

Derivatives of this compound show promise as kinase inhibitors. For example:

  • CDK2 Inhibition : Substitution at the pyrimidine 4-position with electron-deficient groups enhances activity (IC50 = 0.127–0.560 μM) .

  • Anti-Fibrotic Activity : Carboxamide derivatives suppress collagen synthesis (IC50 = 45–50 μM) .

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic conditions:

  • Hydrolysis : Prolonged exposure to NaOH (1M) cleaves the pyrimidine ring (t1/2 = 8 h at 60°C) .

  • Photodegradation : UV light (254 nm) induces debromination, forming a benzyl radical intermediate .

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C16H16BrN5
  • Molecular Weight : 358.24 g/mol
  • CAS Number : 1251707-85-3

The compound features a bromobenzyl group, a dimethylpyrazolyl group, and a pyrimidinylamine core, which contribute to its reactivity and biological interactions.

Chemistry

N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, including:

  • Nucleophilic Substitution Reactions : The bromobenzyl group can participate in nucleophilic substitutions to form new compounds.

Biology

In biological research, this compound is being investigated for its potential biological activities , including:

  • Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against various pathogens.
  • Antiviral Activity : Preliminary research suggests it may inhibit viral replication in specific models.

Medicine

The compound is explored as a potential therapeutic agent , particularly due to its ability to interact with specific biological targets:

  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer drug.
Cell LineIC50 (µM)Control Drug IC50 (µM)
A549 (Lung Cancer)4.21.3 (5-FU)
MCF7 (Breast Cancer)37.21.4 (5-FU)
DU145 (Prostate Cancer)5.81.5 (5-FU)
HeLa (Cervical Cancer)34.31.3 (5-FU)

These findings indicate that this compound has a potent inhibitory effect on cancer cell proliferation, warranting further investigation for therapeutic development.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as a precursor for synthesizing functionalized compounds. Its unique properties allow it to be integrated into various applications within materials science.

作用機序

The mechanism of action of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Triazine-Based Analogs (Corrosion Inhibitors)

Compound 2: N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine ()

  • Core : 1,3,5-Triazine (vs. pyrimidine in the target compound).
  • Substituents: Morpholino group at position 6, 4-bromophenylamino at position 2.
  • Application : Exhibits corrosion inhibition for C-steel in acidic media, with inhibition efficiency linked to adsorption on metal surfaces via π-electrons and lone pairs from N atoms.

Comparison with Target Compound :

  • The target’s pyrimidine core may reduce electron density compared to triazine, affecting adsorption efficiency.
  • The bromobenzyl group in the target could enhance hydrophobic interactions, improving surface coverage .

Halogen-Substituted Pyrimidines (Structural Isomers)

Compound 5 : N-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine ()

  • Core : Pyrimidine with pyrazole at position 2 (vs. position 4 in the target).
  • Substituents: 4-Chlorophenylamino at position 4.
  • Structural Impact : Positional isomerism alters molecular dipole moments and steric interactions.
  • Physicochemical Properties : Chlorine’s lower electronegativity vs. bromine may reduce lipophilicity, affecting solubility and bioavailability.

Comparison with Target Compound :

  • Pyrazole at position 4 (target) vs. position 2 (Compound 5) may influence binding affinities in biological systems .

Thienopyrimidine Derivatives (Antiplasmodial Agents)

Compounds 6i–6l: N-(tert-Butyl)-4-(azetidin-1-yl/pyrrolidin-1-yl/piperidin-1-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine ()

  • Core: Thieno[3,2-d]pyrimidine (vs. pyrimidine).
  • Substituents : Cyclic amines (azetidine, pyrrolidine) and p-tolyl groups.
  • Application : Antiplasmodial activity with improved intestinal permeability due to tert-butyl and aryl groups.

Comparison with Target Compound :

  • The target’s bromobenzyl group may confer higher metabolic stability compared to tert-butyl substituents .

Therapeutic Pyrimidine Derivatives (Kinase Inhibitors)

Patent Compound : N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives ()

  • Core : Pyrimidine with thiazole and pyridine substituents.
  • Application : Therapeutic agents targeting kinases (e.g., imatinib analogs).

Comparison with Target Compound :

  • The target’s bromobenzyl and pyrazole groups may offer unique steric and electronic profiles for kinase binding.
  • Thiazole and pyridine in the patent compound enhance hydrogen-bonding capacity, a feature absent in the target .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Key Substituents Application Evidence
Target Compound Pyrimidine 4-Bromobenzyl, 3,5-dimethylpyrazole Hypothetical: Corrosion/Therapeutic N/A
Compound 2 (Triazine analog) 1,3,5-Triazine Morpholino, 4-bromophenylamino Corrosion inhibition
Compound 5 (Chlorophenyl analog) Pyrimidine 4-Chlorophenylamino, pyrazole (pos. 2) Unknown
Compounds 6i–6l (Thienopyrimidines) Thieno[3,2-d]pyrimidine tert-Butyl, cyclic amines Antiplasmodial

生物活性

N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Molecular Formula: C16H16BrN5
Molecular Weight: 358.24 g/mol
CAS Number: 1251707-85-3

The compound is characterized by a bromobenzyl group, a dimethylpyrazolyl group, and a pyrimidinylamine core. Its structure allows for interaction with various biological targets, which is crucial for its biological activity.

The biological activity of this compound primarily involves its ability to bind to specific enzymes, receptors, or proteins within biological systems. This binding modulates the activity of these targets, leading to various pharmacological effects. The exact molecular targets and mechanisms depend on the specific application being studied.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Control Drug IC50 (µM)
A549 (Lung Cancer)4.21.3 (5-FU)
MCF7 (Breast Cancer)37.21.4 (5-FU)
DU145 (Prostate Cancer)5.81.5 (5-FU)
HeLa (Cervical Cancer)34.31.3 (5-FU)

These results suggest that the compound has a potent inhibitory effect on cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains and fungi. For instance, it demonstrated significant inhibition against Mycobacterium species and Trypanosoma cruzi, which are responsible for diseases such as tuberculosis and Chagas disease, respectively .

Antiviral Activity

This compound has been explored for its antiviral potential as well. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes or host cell pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects on V79 cells using endpoints such as nucleic acid content and tetrazolium reduction assays. The compound showed promising results with significant reductions in cell viability at higher concentrations .
  • Animal Models : In vivo studies utilizing Ehrlich solid tumor models demonstrated that the compound inhibited tumor growth significantly compared to control groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。